molecular formula C16H29NO4 B1388693 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate CAS No. 1033819-09-8

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate

Cat. No.: B1388693
CAS No.: 1033819-09-8
M. Wt: 299.41 g/mol
InChI Key: GRGKMLUUYYXLRB-UHFFFAOYSA-N
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Description

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate ester featuring tert-butyl and ethyl ester groups at positions 1 and 4, respectively, along with a propyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing pharmacologically active molecules, particularly in PROTACs (Proteolysis-Targeting Chimeras) and molecular glues .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-propylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGKMLUUYYXLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Functionalization

The core approach involves starting from commercially available or synthetically accessible piperidine derivatives, such as ethyl piperidine-4-carboxylate or related heterocyclic compounds, which serve as the backbone for subsequent modifications. The initial step often involves protecting groups, such as tert-butyl carbamates, to facilitate selective reactions at specific positions on the ring.

Formation of the Piperidine Ring with Substituents

The core ring formation often involves:

  • Cyclization reactions from open-chain precursors, such as amino acids or their derivatives.
  • Mannich condensation processes, which have been used to synthesize piperidine derivatives with various substituents ().

In particular, cyclization of amino alcohols or amino acids with suitable aldehydes or ketones under acidic or basic conditions can form the piperidine ring with the desired substituents.

Research insights:

  • The synthesis of piperidine-4-ones via Mannich condensation, which can be further transformed into substituted piperidines ().

Protection and Deprotection Strategies

Throughout the synthesis, protecting groups such as tert-butyl carbamates (Boc groups) are used to shield nitrogen atoms, allowing selective functionalization at other positions. After the key modifications, deprotection steps are carried out under acidic conditions to reveal free amines or other functional groups.

Typical sequence:

  • Protect nitrogen with tert-butyl groups.
  • Introduce alkyl groups at the 4-position via nucleophilic substitution or addition.
  • Deprotect to obtain the free amine or functionalized piperidine.

Purification and Characterization

The final compounds are purified through recrystallization or chromatography techniques, such as silica gel column chromatography, often using solvents like ethanol, acetonitrile, or methanol. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

Step Reagents/Conditions Purpose Reference/Notes
1. Protection of piperidine nitrogen Di-tert-butyl dicarbonate, ethyl acetate Protect amino group
2. Alkylation at 4-position Alkyl halides (ethyl, propyl), base Introduce ethyl and propyl groups
3. Ring formation via cyclization Amino acids, aldehydes, Mannich condensation Construct piperidine ring
4. Deprotection Acidic conditions Remove protecting groups Standard practice
5. Purification Recrystallization, chromatography Isolate pure compound General methodology

Chemical Reactions Analysis

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Piperidine Dicarboxylates

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent (Position 4) Key Properties/Applications Synthesis Yield (Reported) Reference ID
1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate C16H27NO4 297.39 g/mol Propyl (linear C3H7) Intermediate in PROTACs/molecular glues; limited commercial availability N/A
1-tert-butyl 4-Ethyl 4-isopropylpiperidine-1,4-dicarboxylate C15H27NO4 297.39 g/mol Isopropyl (branched C3H7) Enhanced steric bulk; potential for improved selectivity in enzyme inhibition N/A
1-tert-butyl 4-Ethyl 4-butylpiperidine-1,4-dicarboxylate C17H31NO4 313.44 g/mol Butyl (C4H9) Longer alkyl chain; used in late-stage C–H functionalization studies 54%
1-tert-butyl 4-Ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate C14H24INO4 397.25 g/mol Iodomethyl (CH2I) Reactive intermediate for cross-coupling (e.g., Suzuki-Miyaura); irritant (Xi safety label) 95%
1-tert-butyl 4-Ethyl 3-oxopiperidine-1,4-dicarboxylate C13H21NO5 271.31 g/mol 3-Oxo (keto group) Protecting group for amines; soluble in organic solvents 85%–97%

Key Findings

Substituent Effects on Reactivity and Applications Propyl vs. Iodomethyl Derivative: The iodomethyl substituent enables cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings with arylboronic acids . However, its irritant nature (Xi label) necessitates careful handling . 3-Oxo Derivative: The ketone group at the 3-position enhances electrophilicity, making it a versatile intermediate for further functionalization (e.g., condensations to form heterocycles) .

Synthetic Efficiency

  • The butyl analog is synthesized via alkylation of the piperidine core with 1-bromobutane, achieving a moderate 54% yield . In contrast, the iodomethyl derivative is prepared using LDA (lithium diisopropylamide) and diiodomethane, yielding up to 95% .
  • The 3-oxo variant is synthesized via sequential esterification and Boc-protection, with yields exceeding 85% .

Physicochemical Properties

  • Solubility: All analogs exhibit solubility in common organic solvents (e.g., EtOAc, DCM), but the 3-oxo derivative is nearly insoluble in water due to its hydrophobic tert-butyl group .
  • Stability: The iodomethyl derivative is sensitive to light and moisture, requiring argon-charged storage, whereas the 3-oxo compound is stable at 2–8°C .

Commercial and Practical Considerations

  • The propyl variant is discontinued commercially, limiting its accessibility compared to analogs like the butyl or 3-oxo derivatives .
  • The isopropyl analog is marketed as a building block for MAGL inhibitors, highlighting its relevance in medicinal chemistry .

Biological Activity

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate, with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological targets, leading to diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C16H29NO4
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1033819-09-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies indicate that this compound may modulate enzymatic activity and receptor binding, potentially influencing cellular signaling pathways.

Potential Mechanisms Include:

  • Enzymatic Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, including opioid receptors, thereby influencing pain perception and other physiological responses.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

1. Neurological Effects

Preliminary studies suggest that this compound could have neuroprotective effects. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation into its potential for treating neurological disorders.

2. Analgesic Properties

Given its possible interaction with opioid receptors, there is interest in exploring its analgesic properties. Studies involving kappa-opioid receptors (KOR) indicate that compounds similar to this may affect pain modulation pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with related piperidine derivatives:

Compound NameStructureBiological Activity
1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate StructurePotentially higher neuroactivity due to hydroxyl group
4-(4-bromophenethyl)piperazine-1-carboxylate StructureKnown for strong receptor binding affinity

Case Studies

While specific case studies directly involving this compound are sparse, research on similar compounds provides insight into its potential applications:

  • Neuroprotective Studies : Research on piperidine derivatives indicates a trend towards neuroprotection in models of neurodegenerative diseases.
  • Pain Management Trials : Studies involving kappa-opioid receptor agonists have shown promise in managing chronic pain conditions.

Q & A

Q. How can scale-up challenges (e.g., exothermic reactions, solvent volume) be mitigated for industrial research applications?

  • Methodological Answer : Use flow chemistry systems for controlled heat dissipation in exothermic steps (e.g., LDA addition). Solvent-switching techniques (e.g., THF → tert-butyl alcohol) reduce volume without compromising yield. Pilot-scale reactors with real-time IR monitoring ensure reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 2
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1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate

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